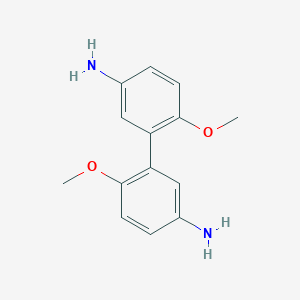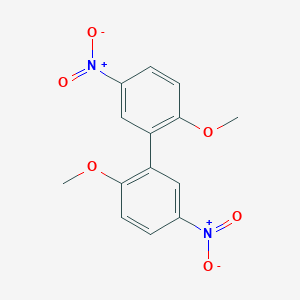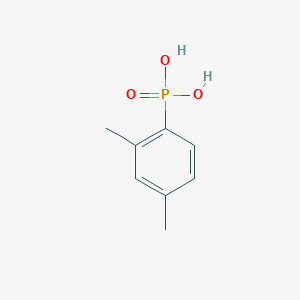
(2,4-dimethylphenyl)phosphonic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-dimethylphenyl)phosphonic acid, also known as DMPA, is a phosphonic acid derivative that has been widely used in scientific research for its unique properties. DMPA has the ability to form strong metal complexes, which makes it useful in various applications such as catalysis, separation, and sensing.
Mecanismo De Acción
The mechanism of action of (2,4-dimethylphenyl)phosphonic Acid is not well understood. However, it is believed that (2,4-dimethylphenyl)phosphonic Acid forms strong metal complexes with metal ions, which can affect the reactivity and properties of the metal ions. (2,4-dimethylphenyl)phosphonic Acid can also act as a chelating agent, which can enhance the stability of metal ions.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of (2,4-dimethylphenyl)phosphonic Acid. However, studies have shown that (2,4-dimethylphenyl)phosphonic Acid can inhibit the growth of certain bacteria and fungi. (2,4-dimethylphenyl)phosphonic Acid has also been shown to have antitumor activity in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,4-dimethylphenyl)phosphonic Acid has several advantages for lab experiments. It is easy to synthesize and has high purity when recrystallized. (2,4-dimethylphenyl)phosphonic Acid can form strong metal complexes with metal ions, which can be useful in various applications such as catalysis, separation, and sensing. However, (2,4-dimethylphenyl)phosphonic Acid has some limitations. It is not very soluble in water, which can limit its applications in aqueous solutions. (2,4-dimethylphenyl)phosphonic Acid can also form insoluble precipitates with certain metal ions, which can affect the reactivity and properties of the metal ions.
Direcciones Futuras
There are several future directions for the use of (2,4-dimethylphenyl)phosphonic Acid in scientific research. One direction is the use of (2,4-dimethylphenyl)phosphonic Acid in the synthesis of new metal complexes with unique properties. Another direction is the use of (2,4-dimethylphenyl)phosphonic Acid in the synthesis of new MOFs with potential applications in gas storage and separation. Additionally, the use of (2,4-dimethylphenyl)phosphonic Acid in the development of new antitumor agents could be explored.
Métodos De Síntesis
(2,4-dimethylphenyl)phosphonic Acid can be synthesized through a simple two-step reaction. The first step involves the reaction of 2,4-dimethylphenol with phosphorus trichloride to form (2,4-dimethylphenyl)phosphonic dichloride. The second step involves the reaction of (2,4-dimethylphenyl)phosphonic dichloride with water to form (2,4-dimethylphenyl)phosphonic Acid. The purity of (2,4-dimethylphenyl)phosphonic Acid can be improved through recrystallization using solvents such as ethanol or acetone.
Aplicaciones Científicas De Investigación
(2,4-dimethylphenyl)phosphonic Acid has been widely used in scientific research due to its ability to form strong metal complexes. (2,4-dimethylphenyl)phosphonic Acid can be used as a ligand in coordination chemistry to form metal complexes that have unique properties. These metal complexes have been used in various applications such as catalysis, separation, and sensing. (2,4-dimethylphenyl)phosphonic Acid has also been used in the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage and separation.
Propiedades
Número CAS |
111192-85-9 |
|---|---|
Nombre del producto |
(2,4-dimethylphenyl)phosphonic Acid |
Fórmula molecular |
C8H11O3P |
Peso molecular |
186.14 g/mol |
Nombre IUPAC |
(2,4-dimethylphenyl)phosphonic acid |
InChI |
InChI=1S/C8H11O3P/c1-6-3-4-8(7(2)5-6)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11) |
Clave InChI |
DLXVLBCCGRQAAA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)P(=O)(O)O)C |
SMILES canónico |
CC1=CC(=C(C=C1)P(=O)(O)O)C |
Solubilidad |
0.08 M |
Sinónimos |
(2,4-DIMETHYL-PHENYL)-PHOSPHONIC ACID |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



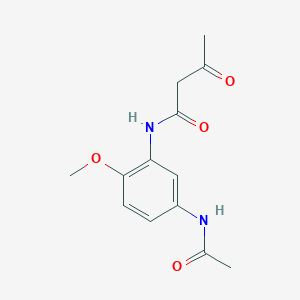

![[(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B44846.png)
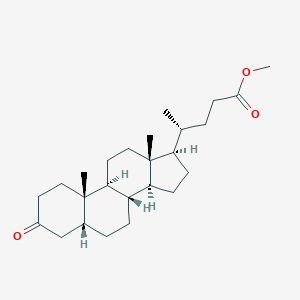
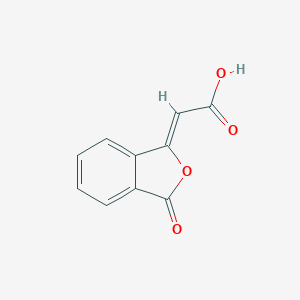


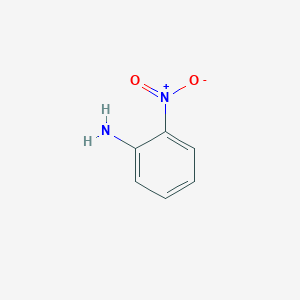
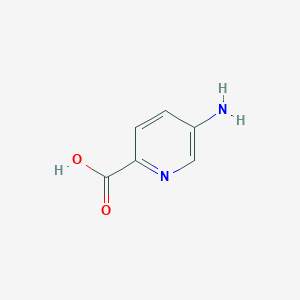
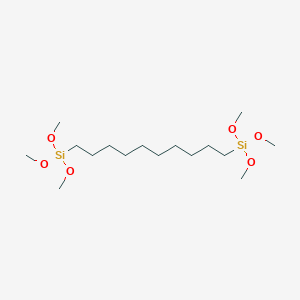
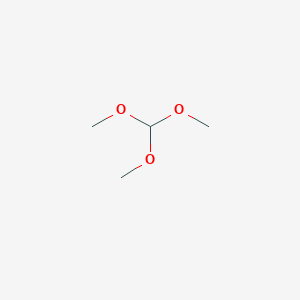
![2-Aminobenzo[D]thiazol-5-OL](/img/structure/B44870.png)
